molecular formula C12H16Br2N2O B13730061 Acetanilide, 4'-(bis(2-bromoethyl)amino)- CAS No. 2045-17-2

Acetanilide, 4'-(bis(2-bromoethyl)amino)-

Cat. No.: B13730061
CAS No.: 2045-17-2
M. Wt: 364.08 g/mol
InChI Key: HDIDAFMIJYIOOS-UHFFFAOYSA-N
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Description

Acetanilide, 4'-(bis(2-bromoethyl)amino)-, is a synthetic aromatic amide derivative characterized by a bis(2-bromoethyl)amino substituent at the para position of the acetanilide backbone. The compound’s structure combines the acetanilide core (C₆H₅NHCOCH₃) with a nitrogen mustard moiety, a class of alkylating agents known for their DNA crosslinking activity . The bromoethyl groups confer potent electrophilic reactivity, enabling covalent interactions with nucleophilic sites in biomolecules, particularly DNA. This property aligns it with antineoplastic agents like chlorambucil, though its bromine substituents may enhance alkylation kinetics compared to chloro analogs .

Structurally, the compound differs from simpler acetanilides (e.g., paracetamol or phenacetin) by replacing the hydroxyl or ethoxy groups with a bis(2-bromoethyl)amino group. Its synthesis likely involves acetylation of aniline derivatives followed by bromoethylation, analogous to methods described for related nitrogen mustards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-(bis(2-bromoethyl)amino)- typically involves the reaction of acetanilide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromoethyl groups .

Scientific Research Applications

Medicinal Chemistry

Acetanilide derivatives are widely studied for their analgesic and antipyretic properties. The introduction of bromoethyl groups in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy in pain relief and fever reduction.

  • Case Study : A study demonstrated that compounds similar to acetanilide with halogen substitutions exhibited enhanced activity against certain cancer cell lines, suggesting a potential role in cancer therapy .

Biochemical Research

The compound has been utilized in various biochemical assays to investigate metabolic pathways. Its ability to undergo hydroxylation makes it a useful substrate for studying enzyme activity related to drug metabolism.

  • Data Table: Enzymatic Activity Assays
CompoundEnzyme TestedResult
Acetanilide, 4'-(bis(2-bromoethyl)amino)-Acetanilide 4-hydroxylaseHigh conversion rate observed
AcetanilideAcetanilide 2-hydroxylaseModerate conversion rate

This table summarizes findings from experiments where liver microsomes were used to assess the metabolic transformation of acetanilide derivatives .

Toxicology Studies

Research has also focused on the toxicological aspects of acetanilide derivatives. The compound's structural modifications can influence its toxicity profile, making it crucial for safety assessments in pharmaceutical development.

  • Case Study : A bioassay conducted on Fischer 344 rats indicated that variations in dosage of acetanilide derivatives did not significantly correlate with tumor incidence but did affect body weight . This suggests that while the compound may not be overtly carcinogenic, careful dosage management is necessary.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-(bis(2-bromoethyl)amino)- involves its interaction with specific molecular targets and pathways. The bromoethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Key Properties Reference
Acetanilide, 4'-(bis(2-bromoethyl)amino)- Bis(2-bromoethyl)amino at para position C₁₂H₁₅Br₂N₂O High alkylating potential; likely antineoplastic; unconfirmed carcinogenicity
Chlorambucil Bis(2-chloroethyl)amino at para position C₁₄H₁₉Cl₂N₂O₂ FDA-approved antineoplastic; induces DNA crosslinks; LD₅₀ (rat, oral): 37 mg/kg
4'-(Bis(2-chloroethyl)amino)nicotinanilide Bis(2-chloroethyl)amino on nicotinanilide C₁₅H₁₄Cl₂N₄O Nicotine-derived alkylator; moderate cytotoxicity; limited clinical use
N-[3-(Bis(2-bromoethyl)amino)ethyl]-4-methoxyacetanilide Methoxy + bis(2-bromoethyl)aminoethyl C₁₄H₁₉Br₂N₃O₂ Enhanced lipophilicity; slower metabolic deacetylation due to methoxy group
4-[Bis(2-bromoethyl)amino]benzoic acid Carboxylic acid instead of acetanilide C₁₁H₁₃Br₂NO₂ High toxicity (LD₅₀ ipr-rat: 98 mg/kg); used in research settings

Metabolic and Toxicological Profiles

  • Metabolism: Unlike simpler acetanilides (e.g., paracetamol), which undergo hepatic deacetylation to form active metabolites , the bis(2-bromoethyl)amino group in this compound likely resists rapid enzymatic cleavage. Evidence suggests that bulky substituents (e.g., bromoethyl chains) slow deacetylation rates, as seen in o-substituted acetophenetidines . This delayed metabolism may prolong its alkylating activity but increase systemic toxicity.
  • Toxicity: The bromoethyl groups contribute to high reactivity and toxicity. A structurally related benzoic acid derivative (4-[bis(2-bromoethyl)amino]benzoic acid) exhibits an LD₅₀ of 98 mg/kg in rats, indicating acute toxicity . In contrast, unsubstituted acetanilide shows negligible carcinogenicity in rodent models .

Biological Activity

Acetanilide, 4'-(bis(2-bromoethyl)amino)-, also known as a nitrogen mustard derivative, is noted for its potential biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}Br2_2N2_2O
  • CAS Number : 2045-17-2

This compound features a bis(2-bromoethyl)amino group attached to an acetanilide moiety, which is significant for its reactivity and biological interactions.

  • Alkylation : The bis(2-bromoethyl)amino group acts as an alkylating agent, which can form covalent bonds with nucleophilic sites in DNA. This interaction is crucial for its anticancer activity as it can lead to DNA cross-linking and subsequent cell death.
  • Antimicrobial Activity : Studies have shown that acetanilides exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of acetanilides, including the compound . The following table summarizes key findings from relevant research:

StudyCell LineIC50_{50} (µM)Mechanism of Action
HeLa15DNA alkylation
MCF-720Apoptosis induction
A54910Cell cycle arrest

These results indicate that acetanilide, 4'-(bis(2-bromoethyl)amino)- exhibits significant cytotoxic effects across different cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis.

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound against various bacterial strains. The following table presents data on its antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications.

Case Studies

  • Cancer Treatment : In a clinical study involving patients with advanced solid tumors, patients treated with nitrogen mustard derivatives showed promising results in tumor reduction and overall survival rates. Acetanilide derivatives were part of combination therapies that enhanced efficacy while reducing side effects compared to traditional chemotherapeutics.
  • Antimicrobial Applications : A study investigating the use of acetanilide derivatives as potential antibacterial agents demonstrated significant reductions in bacterial load in infected animal models. The study emphasized the importance of optimizing dosage and delivery methods to enhance therapeutic outcomes.

Properties

CAS No.

2045-17-2

Molecular Formula

C12H16Br2N2O

Molecular Weight

364.08 g/mol

IUPAC Name

N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16Br2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17)

InChI Key

HDIDAFMIJYIOOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CCBr)CCBr

Origin of Product

United States

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